![molecular formula C13H13ClO3 B14170371 Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate CAS No. 923026-20-4](/img/structure/B14170371.png)
Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an oxyacetate moiety, which is further connected to a prop-2-yn-1-yl chain substituted with a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate typically involves the reaction of 4-chlorophenylacetylene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Step 1: 4-Chlorophenylacetylene is reacted with ethyl bromoacetate in the presence of potassium carbonate.
Step 2: The reaction mixture is heated to promote the formation of the desired ester product.
Step 3: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Applications De Recherche Scientifique
Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-chlorophenylacetate: Similar structure but lacks the prop-2-yn-1-yl chain.
Ethyl 3-(4-chlorophenyl)propanoate: Similar structure but lacks the oxyacetate moiety.
4-Chlorophenylacetylene: Similar structure but lacks the ester group.
Uniqueness
Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate is unique due to the combination of its ester, oxyacetate, and prop-2-yn-1-yl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
923026-20-4 |
|---|---|
Formule moléculaire |
C13H13ClO3 |
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
ethyl 2-[3-(4-chlorophenyl)prop-2-ynoxy]acetate |
InChI |
InChI=1S/C13H13ClO3/c1-2-17-13(15)10-16-9-3-4-11-5-7-12(14)8-6-11/h5-8H,2,9-10H2,1H3 |
Clé InChI |
LGCZAXNQYNZOAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCC#CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


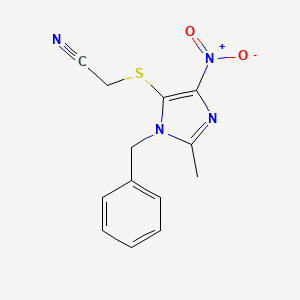
![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)

![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
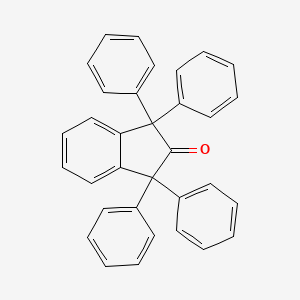
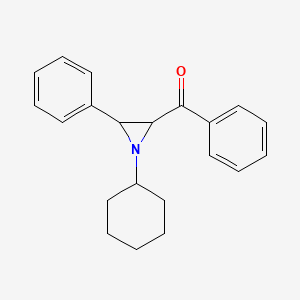
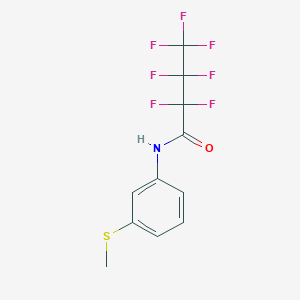



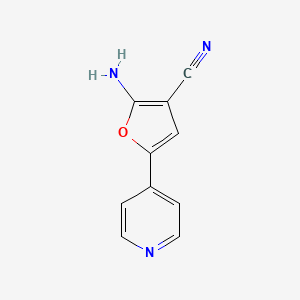
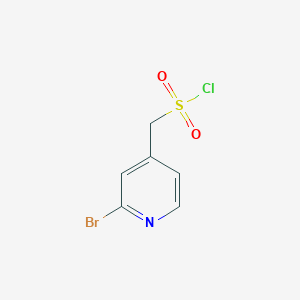
![(E)-1-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-en-1-one](/img/structure/B14170367.png)
